molecular formula C18H23N3O3 B7631079 N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide

N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide

Cat. No. B7631079
M. Wt: 329.4 g/mol
InChI Key: VVKKYGHJQOZZQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide, also known as JZP-386, is a novel compound that has been developed for its potential use in treating sleep disorders. It belongs to the class of drugs known as orexin receptor antagonists, which work by blocking the action of the orexin neuropeptide in the brain.

Mechanism of Action

N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide works by blocking the action of the orexin neuropeptide, which is involved in regulating wakefulness and sleep. By blocking the orexin receptors in the brain, N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide helps to promote wakefulness and reduce excessive daytime sleepiness.
Biochemical and Physiological Effects:
N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide has been shown to have a number of biochemical and physiological effects in the body. These include increasing levels of the neurotransmitter dopamine in the brain, which is involved in regulating mood and motivation. The compound has also been shown to reduce levels of the stress hormone cortisol, which is involved in regulating the body's response to stress.

Advantages and Limitations for Lab Experiments

N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide has a number of advantages and limitations for use in lab experiments. One advantage is that it has been extensively studied in preclinical and clinical trials, which provides a wealth of data on its safety and efficacy. However, one limitation is that it is a relatively new compound, and there may be limited information available on its long-term effects.

Future Directions

There are a number of potential future directions for research on N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide. One area of interest is its potential use in treating other sleep disorders, such as idiopathic hypersomnia and shift work sleep disorder. Another area of interest is its potential use in treating other conditions, such as depression and anxiety disorders, which are thought to be linked to disturbances in sleep and wakefulness. Additionally, further research is needed to better understand the long-term effects of N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide and its potential for abuse or addiction.

Synthesis Methods

N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide is synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis process has been described in detail in a patent application filed by Jazz Pharmaceuticals, the company that developed the compound.

Scientific Research Applications

N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide has been studied extensively in preclinical and clinical trials for its potential use in treating sleep disorders such as narcolepsy and obstructive sleep apnea. The compound has shown promising results in improving wakefulness and reducing excessive daytime sleepiness in patients with these conditions.

properties

IUPAC Name

N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c22-11-5-6-13-12-21(14-7-2-1-3-8-14)20-17(13)18(24)19-15-9-4-10-16(15)23/h1-3,7-8,12,15-16,22-23H,4-6,9-11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKKYGHJQOZZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)NC(=O)C2=NN(C=C2CCCO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.